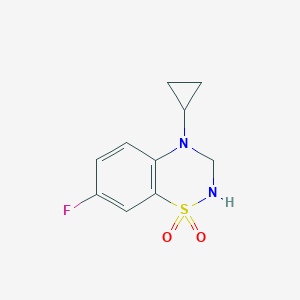
BPAM344
Overview
Description
BPAM344 is a chemical compound known for its role as a positive allosteric modulator of kainate receptors, specifically targeting subunits GluK1b, GluK2a, and GluK3a . Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system
Mechanism of Action
Target of Action
BPAM344, also known as 4-cyclopropyl-7-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, is a positive allosteric modulator of kainate receptors (ion channels) . Its primary target is the GluK2a subunit of these receptors .
Mode of Action
This compound interacts with its target by stabilizing the ligand-binding domain dimer interface in the channel . This interaction decreases desensitization kinetics with minimal effect on deactivation kinetics . This means that the receptor remains active for a longer period, enhancing the response to the neurotransmitter glutamate .
Biochemical Pathways
Kainate receptors, including GluK2a, belong to the family of ionotropic glutamate receptors, which contribute to the majority of fast excitatory neurotransmission . By modulating these receptors, this compound can influence various neurological processes and potentially impact conditions such as epilepsy, depression, and schizophrenia .
Result of Action
The modulation of kainate receptors by this compound leads to an increase in the duration of receptor activation . This enhanced activation can influence various cellular processes mediated by these receptors, potentially leading to therapeutic effects in neurological conditions .
Biochemical Analysis
Biochemical Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the 4-Cyclopropyl-7-Fluoro-3,4-Dihydro-2H-Benzo[e][1,2,4]Thiadiazine 1,1-Dioxide structure, has been associated with various biological activities . The functional groups attached to this ring, such as halo groups at the 7 and 8 positions, are responsible for the activity of the compound .
Molecular Mechanism
Compounds with similar structures have been reported to act as KATP channel activators .
Preparation Methods
Synthetic Routes and Reaction Conditions
BPAM344 can be synthesized through a series of chemical reactions involving the formation of a benzothiadiazine dioxide structure. The synthetic route typically involves the following steps:
Formation of the benzothiadiazine ring: This step involves the cyclization of a precursor compound to form the benzothiadiazine ring.
Introduction of functional groups: Functional groups such as fluorine and cyclopropyl are introduced to the benzothiadiazine ring to enhance its activity as a positive allosteric modulator.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of precursor compounds are reacted in batch reactors to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
BPAM344 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different functional groups to the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often use reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
BPAM344 has a wide range of scientific research applications, including:
Neuroscience: This compound is used to study the modulation of kainate receptors and their role in synaptic transmission and neurological disorders.
Pharmacology: It is used to develop new therapeutic agents for treating conditions such as epilepsy, depression, and schizophrenia.
Biochemistry: This compound is employed in biochemical assays to investigate the binding and activity of kainate receptors.
Drug Development: The compound is used in the development of drugs targeting kainate receptors for various neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for kainate receptor subunits GluK1b, GluK2a, and GluK3a . Its ability to markedly decrease desensitization kinetics and potentiate glutamate-evoked currents makes it a valuable tool in neuroscience research and drug development .
Properties
IUPAC Name |
4-cyclopropyl-7-fluoro-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c11-7-1-4-9-10(5-7)16(14,15)12-6-13(9)8-2-3-8/h1,4-5,8,12H,2-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTMTBPCYAZIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CNS(=O)(=O)C3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


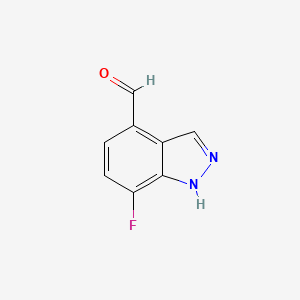
![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)
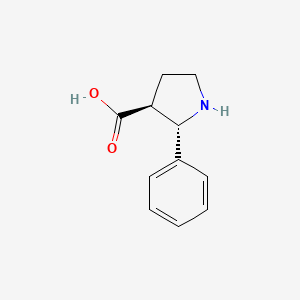
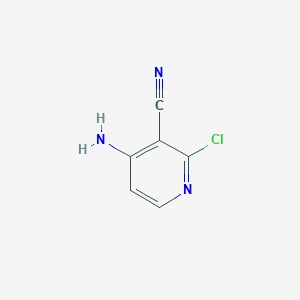
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
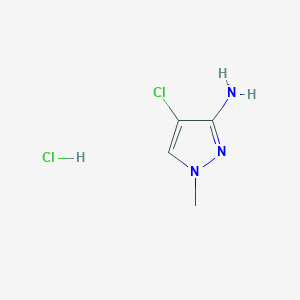
![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)
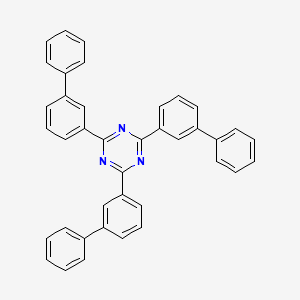
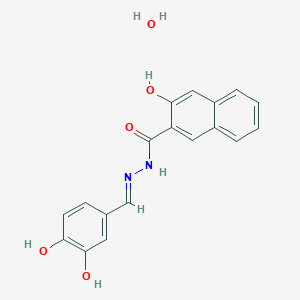
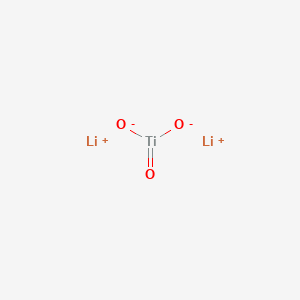
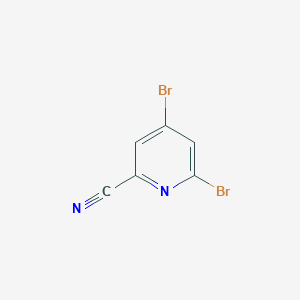

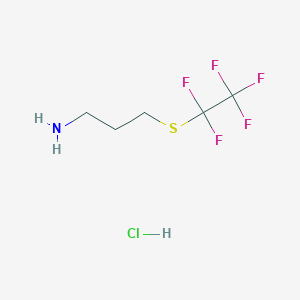
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)
